molecular formula C4H6O6.2H3N<br>C4H12N2O6 B1147605 Ammonium tartrate CAS No. 3164-29-2

Ammonium tartrate

Cat. No.: B1147605
CAS No.: 3164-29-2
M. Wt: 184.15 g/mol
InChI Key: NGPGDYLVALNKEG-OLXYHTOASA-N
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Description

Diammonium L-tartrate is an organic salt that is the diammonium salt of L-(+)-tartaric acid. It contains a L-tartrate(2-).

Scientific Research Applications

  • Clinical Dosimetry Material : Ammonium tartrate has been explored for its suitability as a clinical dosimetry material. It demonstrates promising properties like radical stability, sensitivity to absorbed doses relevant for clinical use, and a good signal-to-noise ratio. Deuterating the crystals can further improve sensitivity. The response of this compound dosimeters changes with the linear energy transfer (LET) of radiation, which is crucial in clinical applications (Olsson, Lund, & Lund, 2000).

  • Neutron Diffraction Study : The neutron diffraction of this compound has been analyzed, providing insights into its structure. This study revealed details about hydrogen bonding and the environment of ammonium ions, which are essential for understanding its properties (Yadava & Padmanabhan, 1976).

  • Templating of Sol-Gel Reactions : this compound has been used as a template for sol-gel reactions to produce hollow silica fibers. This application is significant in creating fibers with specific geometric channels, which can be useful in various fields like materials science and engineering (Miyaji, Davis, Charmant, & Mann, 1999).

  • ESR Dosimetry Enhancement : Enhancing the electron spin resonance (ESR) dosimetry of this compound by adding gadolinium oxide has been studied. This blend shows increased sensitivity to gamma rays and a linear dose response, which is vital in dosimetry applications (Brai et al., 2007).

  • Nonlinear Optical Material : this compound has been studied as a potential nonlinear optical (NLO) material. Investigations into its crystal structure, vibrational spectra, and hyperpolarizability reveal its suitability for NLO applications (Vidya et al., 2011).

  • Electrical and Thermal Properties : Research on the electrical and thermal properties of this compound has been conducted. This includes examining its calorimetric properties, electrical parameters, and phase transitions, which are important for applications in materials science (Abdel-Kader et al., 1991).

Mechanism of Action

Target of Action

Ammonium tartrate is a chemical compound that is used in a variety of applications. It’s important to note that the compound’s effects can vary depending on the context and concentration .

Mode of Action

It is known that ammonium ions can be involved in various biological processes, such as ph regulation and metabolic activities . Tartrate ions, on the other hand, can act as chelating agents, binding to metal ions and potentially influencing various biochemical reactions .

Biochemical Pathways

This compound may influence several biochemical pathways. For instance, it has been suggested that ammonium ions can be involved in nitrogen transport and allocation in plants . .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small, water-soluble molecule, it is likely to be readily absorbed and distributed in biological systems. The specifics of its metabolism and excretion would depend on the organism and the specific biological context .

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on the concentration and the specific biological context. For instance, in certain conditions, it may influence the production of pigments in fungi . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, high pH and low glucose amounts can stimulate the production of red pigments . Moreover, the presence of other ions in the environment can also influence the action of this compound, as tartrate ions can bind to various metal ions .

Properties

CAS No.

3164-29-2

Molecular Formula

C4H6O6.2H3N
C4H12N2O6

Molecular Weight

184.15 g/mol

IUPAC Name

diazanium;(2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C4H6O6.2H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);2*1H3/t1-,2-;;/m1../s1

InChI Key

NGPGDYLVALNKEG-OLXYHTOASA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[NH4+]

boiling_point

Decomposes

Color/Form

Colorless, crystalline (sand-like) solid or white granule
White crystals
Crystals or white granules

density

1.601 g/cu cm

physical_description

White solid;  [Hawley] Soluble in water;  [MSDSonline]

Related CAS

3095-65-6

solubility

In water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C;  58.10 g soluble in 100 g H2O at 15 °C;  63.81 g soluble in 100 g H2O at 30 °C;  79.45 g soluble in 100 g H2O at 45 °C;  87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

Synonyms

L(+)-Tartaric acid diammonium salt

vapor_pressure

7.1X10-16 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate (10 g, 34.3 mmol) and ammonium chloride (1.85 g, 34.3 mmol) in ethanol (79 g) was added a 2M solution of ammonia in methanol (17.2 mL, 34.4 mmol). The mixture was stirred for 2 h, resulting in precipitation of the tartaric acid di-ammonium salt. The solid was removed by filtration and the filtrate was concentrated to about 10 mL. The concentrated filtrate was diluted with methyl isobutyl ketone (MIK), resulting in precipitation of (1S,4R) Methyl-4-aminocyclopent-2-ene-1-carboxylate hydrochloride. The solid was collected by filtration and dried in a vacuum oven (100 mbar) at 50° C. for 24 h.
Quantity
10 g
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1.85 g
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79 g
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solvent
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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17.2 mL
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reactant
Reaction Step Two

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